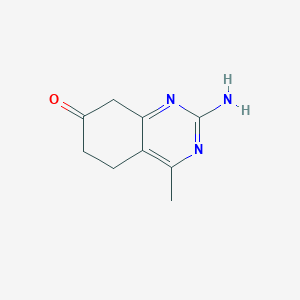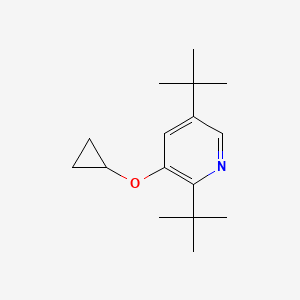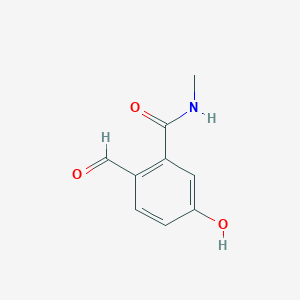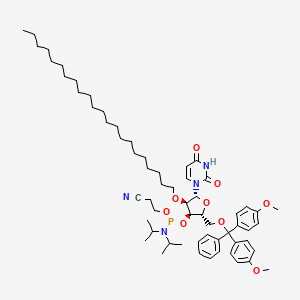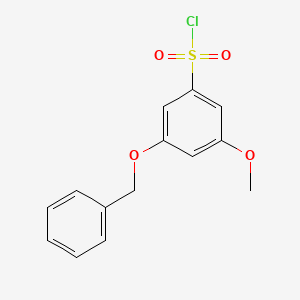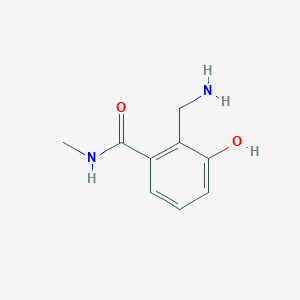![molecular formula C25H32N4O4 B14848363 (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide is a complex organic compound that features multiple functional groups, including oxido, carbamoyl, and pyrrolidinium moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide can be approached through a multi-step organic synthesis process. The key steps involve:
Formation of the pyrrolidinium core: This can be achieved through the cyclization of appropriate amine precursors.
Introduction of the oxido groups: Oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA) can be employed.
Attachment of the phenylcarbamoyl group: This can be done through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents.
Final assembly: The final compound can be assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The oxido groups can undergo further oxidation to form higher oxidation states.
Reduction: The compound can be reduced to remove the oxido groups, potentially using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Higher oxidation state derivatives
Reduction: Reduced forms of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Diagnostic Tools: Use in imaging and diagnostic applications.
Industry
Material Science: Application in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxido and carbamoyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide analogs: Compounds with similar structures but different substituents.
Pyrrolidinium derivatives: Compounds containing the pyrrolidinium core with various functional groups.
Carbamoyl derivatives: Compounds with carbamoyl groups attached to different cores.
Uniqueness
The uniqueness of (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C25H32N4O4 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C25H32N4O4/c30-24(26-20-10-3-1-4-11-20)22-14-7-16-28(22,32)18-9-19-29(33)17-8-15-23(29)25(31)27-21-12-5-2-6-13-21/h1-6,10-13,22-23H,7-9,14-19H2,(H,26,30)(H,27,31)/t22-,23-,28+,29+/m0/s1 |
Clé InChI |
FMBOOIXMUVEDMO-BYSIJJKSSA-N |
SMILES isomérique |
C1C[C@H]([N@@+](C1)(CCC[N@@+]2(CCC[C@H]2C(=O)NC3=CC=CC=C3)[O-])[O-])C(=O)NC4=CC=CC=C4 |
SMILES canonique |
C1CC([N+](C1)(CCC[N+]2(CCCC2C(=O)NC3=CC=CC=C3)[O-])[O-])C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)




